molecular formula C9H16ClNO2 B14562518 Ethyl (1-chlorohex-5-en-2-yl)carbamate CAS No. 62035-94-3

Ethyl (1-chlorohex-5-en-2-yl)carbamate

Cat. No.: B14562518
CAS No.: 62035-94-3
M. Wt: 205.68 g/mol
InChI Key: CAOYSBXXQUGQTO-UHFFFAOYSA-N
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Description

Ethyl (1-chlorohex-5-en-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a chlorohexenyl group attached to the carbamate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-chlorohex-5-en-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 1-chlorohex-5-en-2-amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols or amines to produce the corresponding carbamates . This method offers versatility and efficiency in the synthesis of various carbamate compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-chlorohex-5-en-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiols, or amines can be used under mild conditions to achieve substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents such as lithium aluminum hydride can be used for reduction reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates with various functional groups.

    Oxidation and Reduction: Products include oxides, amines, or alcohols, depending on the reaction conditions.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1-chlorohex-5-en-2-yl)carbamate is unique due to the presence of the chlorohexenyl group, which imparts distinct chemical properties and reactivity compared to other carbamate compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

CAS No.

62035-94-3

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

ethyl N-(1-chlorohex-5-en-2-yl)carbamate

InChI

InChI=1S/C9H16ClNO2/c1-3-5-6-8(7-10)11-9(12)13-4-2/h3,8H,1,4-7H2,2H3,(H,11,12)

InChI Key

CAOYSBXXQUGQTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CCC=C)CCl

Origin of Product

United States

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